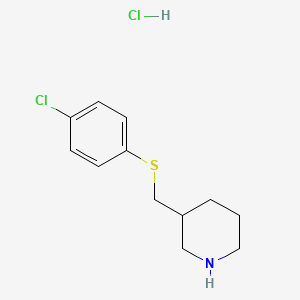
3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound is involved in the synthesis of various derivatives, demonstrating significant biological activities. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives through Mannich reaction and their subsequent testing for acute toxicity, analgesic, local anesthetic, and antifungal activity highlights its relevance in medicinal chemistry. These derivatives exhibited pronounced analgesic and local anesthetic activities, indicating potential therapeutic applications. Moreover, certain oxime and thiosemicarbazone derivatives showed potent antifungal activity against Aspergillus niger and Candida albicans, suggesting its potential in developing antifungal agents (N. Rameshkumar et al., 2003).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of related compounds, such as dopamine D(4)-selective antagonists, provides insights into their biotransformation and potential therapeutic profiles. A study on the metabolism of L-745,870, a dopamine D(4) selective antagonist, in rats, monkeys, and humans, identified major metabolic pathways and proposed a novel mercapturic acid adduct formation. This information is crucial for understanding the metabolic stability and safety profile of related chemical entities (K. Zhang et al., 2000).
Chemical and Physical Properties
The exploration of chemical and physical properties, including the synthesis, crystal structure, spectroscopic, and quantum chemical studies of novel derivatives, sheds light on their molecular characteristics and potential applications. For example, the study of a novel quinolinone derivative highlighted its molecular geometry, hyperpolarizability, and electrostatic potential, providing a basis for understanding its reactivity and interaction with biological targets. Such insights are valuable for the rational design of new compounds with enhanced biological activities (S. Fatma et al., 2017).
Impurity Identification and Quantification
The identification and quantification of impurities in pharmaceutical compounds, such as cloperastine hydrochloride, emphasize the importance of purity and quality control in drug development. This research not only ensures the safety and efficacy of pharmaceuticals but also contributes to the understanding of synthesis pathways and potential degradation products (Heying Liu et al., 2020).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACGTALCAZFCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



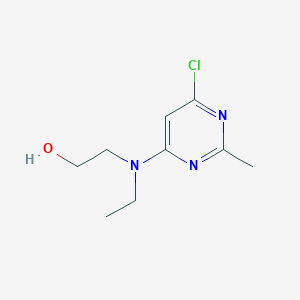
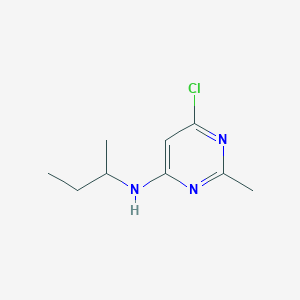
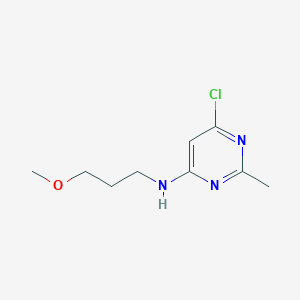
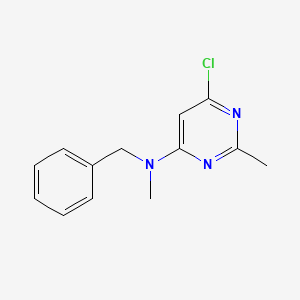


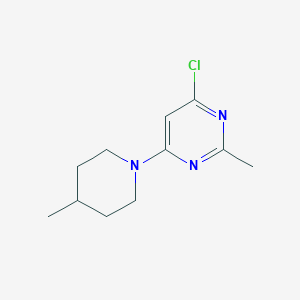
![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1467536.png)
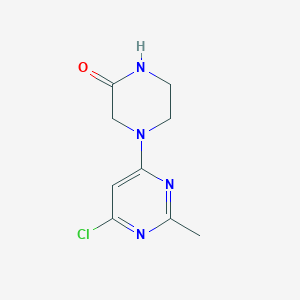
![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467540.png)

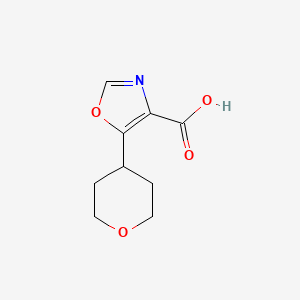
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1467548.png)
